2'-Deamino-2'-hydroxyneamine
Overview
Description
2’-Deamino-2’-hydroxyneamine is an enzyme with the systematic name 2’-deamino-2’-hydroxyneamine:2-oxoglutarate aminotransferase . This enzyme catalyzes the chemical reaction between 2’-deamino-2’-hydroxyneamine and 2-oxoglutarate to produce 2’-deamino-2’-hydroxy-6’-dehydroparomamine and L-glutamate .
Synthesis Analysis
The enzyme 2’-Deamino-2’-hydroxyneamine transaminase (EC 2.6.1.94, kacL gene) plays a crucial role in the synthesis of 2’-Deamino-2’-hydroxyneamine . It catalyzes the reaction between 2’-deamino-2’-hydroxyneamine and 2-oxoglutarate to produce 2’-deamino-2’-hydroxy-6’-dehydroparomamine and L-glutamate . This reaction occurs in vivo in the opposite direction .Molecular Structure Analysis
The molecular formula of 2’-Deamino-2’-hydroxyneamine is C12H25N3O7 . Its average mass is 323.343 Da and its monoisotopic mass is 323.169250 Da .Chemical Reactions Analysis
The enzyme 2’-Deamino-2’-hydroxyneamine transaminase catalyzes the chemical reaction between 2’-deamino-2’-hydroxyneamine and 2-oxoglutarate . The products of this reaction are 2’-deamino-2’-hydroxy-6’-dehydroparomamine and L-glutamate .Physical And Chemical Properties Analysis
The density of 2’-Deamino-2’-hydroxyneamine is approximately 1.6±0.1 g/cm3 . Its boiling point is around 579.1±50.0 °C at 760 mmHg . The enthalpy of vaporization is about 99.5±6.0 kJ/mol . The flash point is approximately 304.0±30.1 °C . The index of refraction is 1.651 .Scientific Research Applications
Synthesis and Antitumor Activity
- 2-Deamino- and N2-(gamma-hydroxypropyl)actinomycin D, synthesized by modifying the parent actinomycin D molecule, exhibited antitumor activity in murine tumor systems. However, their efficacy was lower than the parent compound, requiring higher doses for optimal effect (Moore, Kondo, Copeland, & Meienhofer, 1975).
Aqueous Amine Solution Degradation
- A review on post-combustion CO2 capture highlighted the degradation of amines, including 2-amino-2-methylpropan-1-ol, in aqueous amine solutions due to various factors such as heat and CO2 (Gouedard, Picq, Launay, & Carrette, 2012).
Molecular Effects on Marine Organisms
- Diethanolamine (DEA), an alkanolamine, was studied for its molecular effects on the marine organism Calanus finmarchicus. Changes in gene transcription and metabolome profiling indicated impacts on lipid metabolism and antioxidant systems (Hansen et al., 2010).
Pharmacological Evaluation of Schiff Bases
- Schiff bases containing ONNO donor molecules, including those derived from hydroxybenzylideneamino compounds, were synthesized and evaluated for various biological activities like antitumor and antibacterial effects (Shabbir et al., 2017).
Corrosion Inhibition Studies
- Studies on corrosion inhibition revealed that compounds such as 1-[(2-hydroxyethyl) amino]-2-(salicylideneamino)ethane acted as effective corrosion inhibitors for carbon steel in specific environments, highlighting the role of such compounds in industrial applications (Ahovan, Nasr‐Esfahani, & Umoren, 2016).
Fluorescent Chemosensor for Aluminium Ion Detection
- A 2-hydroxy-1-naphthaldehyde-based chemosensor was developed for the selective detection of aluminium ions, demonstrating the utility of such compounds in environmental monitoring and analytical chemistry (Sun et al., 2018).
Future Directions
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O7/c13-2-5-7(17)8(18)10(20)12(21-5)22-11-4(15)1-3(14)6(16)9(11)19/h3-12,16-20H,1-2,13-15H2/t3-,4+,5-,6+,7-,8+,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRLKTYNEGEURZ-JCLMPDJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953177 | |
Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 6-amino-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deamino-2'-hydroxyneamine | |
CAS RN |
31077-71-1 | |
Record name | 2′-Deamino-2′-hydroxyneamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31077-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031077711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 6-amino-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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